molecular formula C14H17NO4 B1469279 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid CAS No. 1404738-07-3

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid

Cat. No.: B1469279
CAS No.: 1404738-07-3
M. Wt: 263.29 g/mol
InChI Key: MKXMRDWNZNDNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid is an organic compound with the molecular formula C14H17NO4 It is a derivative of hexenoic acid, featuring a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Hexenoic Acid Backbone: The hexenoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Coupling Reaction: The protected amino group is then coupled with the hexenoic acid backbone under specific reaction conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the free amino group to participate in various biochemical reactions. This interaction can modulate enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid can be compared with other similar compounds, such as:

    2-{[(Benzyloxy)carbonyl]amino}hexanoic acid: Lacks the double bond present in this compound, resulting in different chemical reactivity and applications.

    2-{[(Benzyloxy)carbonyl]amino}pent-5-enoic acid: Has a shorter carbon chain, which may affect its physical properties and reactivity.

    2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMRDWNZNDNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Reactant of Route 4
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.